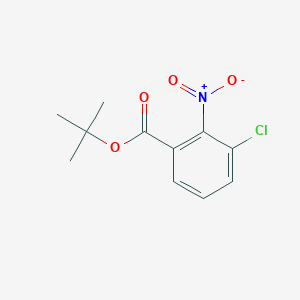

tert-butyl 3-chloro-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-5-4-6-8(12)9(7)13(15)16/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBOVTCEZQREJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of Tert Butyl 3 Chloro 2 Nitrobenzoate

Reaction Pathways Involving the Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions.

The hydrolysis of tert-butyl esters under acidic conditions is a fundamental reaction used for their removal. The process is typically reserved for substrates that may be sensitive to basic conditions. acsgcipr.org The mechanism for the acid-catalyzed hydrolysis of tert-butyl 3-chloro-2-nitrobenzoate (B13357121) proceeds through a pathway that stabilizes the formation of a tertiary carbocation.

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, due to the stability of the tert-butyl cation, the cleavage follows a distinct unimolecular pathway (AAL1). The C-O bond between the oxygen and the tert-butyl group breaks, releasing the highly stable tert-butyl cation and the corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid. acsgcipr.org This cation is then neutralized, typically by reacting with water to form tert-butanol (B103910) or by eliminating a proton to form isobutylene (B52900). acsgcipr.org A variety of acids can be employed for this transformation, including trifluoroacetic acid, formic acid, and p-toluenesulfonic acid. acsgcipr.org

Table 1: Reagents for Acid-Catalyzed Hydrolysis of tert-Butyl Esters This table is interactive. Users can sort columns by clicking on the headers.

| Reagent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Aqueous Phosphoric Acid | Mild conditions | Tolerates Cbz carbamates, benzyl (B1604629)/methyl esters, TBDMS ethers. | organic-chemistry.org |

| Formic Acid | - | Suitable for substrates containing sensitive β-lactam rings. | acsgcipr.org |

| p-Toluenesulfonic Acid | - | Can selectively remove tert-butyl esters in the presence of benzyloxycarbonyl groups. | acsgcipr.org |

| Trifluoroacetic Acid | Anhydrous | Efficient for demethylation of methyl esters as well. | acsgcipr.org |

| Sulfuric Acid (H₂SO₄) | Dilute or concentrated | Common inorganic acid catalyst. | acsgcipr.org |

While tert-butyl esters are generally more resistant to base-mediated hydrolysis than other alkyl esters due to steric hindrance, the reaction can be effected under specific conditions. The typical mechanism for ester hydrolysis in basic media is a bimolecular nucleophilic acyl substitution (BAc2). However, for sterically hindered esters like tert-butyl benzoate (B1203000), an alternative E2 elimination pathway can be proposed. Research has indicated that using sodium hydride (NaH) in DMF for cleavage involves a BAc2 mechanism by NaOH, which is derived from the NaH. A safer and simpler alternative involves using powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) at ambient temperature, which can achieve excellent yields. organic-chemistry.org

Transesterification is the process of converting one ester into another. For tert-butyl 3-chloro-2-nitrobenzoate, this would involve reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting the tert-butyl ester with methanol (B129727) or ethanol (B145695) under acidic conditions (like HCl or H₂SO₄) can lead to the formation of the corresponding methyl or ethyl ester. The reaction equilibrium must often be shifted, for example by using a large excess of the new alcohol.

The selective removal of the tert-butyl group in the presence of other sensitive functionalities is a key consideration in multi-step synthesis. Several mild and selective methods have been developed to deprotect tert-butyl esters without affecting other protecting groups. researchgate.netresearchgate.net

One reported method involves using silica (B1680970) gel in refluxing toluene (B28343). This procedure provides good yields of the corresponding carboxylic acid and is selective for tert-butyl esters over tert-butyl ethers. researchgate.net Another chemoselective method employs zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM). researchgate.net This Lewis acid-mediated deprotection is compatible with certain other acid-labile groups, such as PhF protected amines, allowing for selective hydrolysis. researchgate.net

Table 2: Methods for Selective Cleavage of tert-Butyl Esters This table is interactive. Users can sort columns by clicking on the headers.

| Reagent/System | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Silica Gel | Toluene | Reflux | Selective over t-butyl ethers. | researchgate.net |

| ZnBr₂ | Dichloromethane (DCM) | - | Chemoselective; compatible with some other acid-labile groups. | researchgate.net |

Reactivity of the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. Its most common reaction in synthetic chemistry is its reduction.

The reduction of an aromatic nitro group to an amine is a pivotal transformation in the synthesis of anilines and their derivatives. unimi.it This conversion can be accomplished through a variety of methods, broadly categorized into catalytic hydrogenation and chemical reductions using metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org This method is often clean and high-yielding.

Chemical reduction is frequently performed using an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The Béchamp reduction, using iron metal in acidic media, was historically a major industrial process for producing aniline (B41778). unimi.it Another common laboratory reagent for this purpose is tin(II) chloride (SnCl₂). masterorganicchemistry.com The choice of reagent can be crucial for chemoselectivity when other reducible functional groups are present in the molecule. scispace.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines This table is interactive. Users can sort columns by clicking on the headers.

| Method Category | Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | - | Widely used, efficient. | masterorganicchemistry.comwikipedia.org |

| Catalytic Hydrogenation | H₂ / Platinum(IV) Oxide (PtO₂) | - | Effective catalyst for hydrogenation. | wikipedia.org |

| Catalytic Hydrogenation | H₂ / Raney Nickel | - | A common alternative to precious metal catalysts. | masterorganicchemistry.comwikipedia.org |

| Metal/Acid Reduction | Iron (Fe) / HCl | Acidic media | The Béchamp reduction; cost-effective. | unimi.itmasterorganicchemistry.com |

| Metal/Acid Reduction | Tin (Sn) / HCl | Acidic media | Classic method for nitro group reduction. | masterorganicchemistry.comscispace.com |

| Metal/Acid Reduction | Zinc (Zn) / HCl | Acidic media | Another common metal/acid system. | masterorganicchemistry.com |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol | Can be used in a pH-neutral, nonaqueous system. | masterorganicchemistry.com |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₂ClNO₄ |

| 3-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ |

| tert-Butanol | C₄H₁₀O |

| Isobutylene | C₄H₈ |

| Aniline | C₆H₇N |

| tert-Butylamine | C₄H₁₁N |

| Dichloromethane (DCM) | CH₂Cl₂ |

| Tetrahydrofuran (THF) | C₄H₈O |

| Toluene | C₇H₈ |

| Methanol | CH₄O |

| Ethanol | C₂H₆O |

| Formic Acid | CH₂O₂ |

| Trifluoroacetic Acid | C₂HF₃O₂ |

| p-Toluenesulfonic Acid | C₇H₈O₃S |

| Hydrochloric Acid | HCl |

| Sulfuric Acid | H₂SO₄ |

| Phosphoric Acid | H₃PO₄ |

| Sodium Hydride | NaH |

| Potassium Hydroxide | KOH |

| Zinc Bromide | ZnBr₂ |

| Palladium on Carbon | Pd/C |

| Platinum(IV) Oxide | PtO₂ |

| Raney Nickel | - |

| Iron | Fe |

| Tin | Sn |

| Zinc | Zn |

| Tin(II) Chloride | SnCl₂ |

Nucleophilic Aromatic Substitution (SNAr) with Activation by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the nitro group (-NO2) at the ortho position to the chlorine atom serves as a powerful activating group for SNAr reactions. masterorganicchemistry.comorganic-chemistry.org

The mechanism of SNAr is a two-step addition-elimination process. masterorganicchemistry.comyoutube.com Initially, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom). This attack is facilitated by the electron-withdrawing nature of the nitro group, which delocalizes the negative charge of the resulting intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed. The placement of the nitro group ortho or para to the leaving group is particularly effective at stabilizing the negative charge through resonance. masterorganicchemistry.comrsc.org In the case of this compound, the ortho-nitro group can directly participate in resonance stabilization of the negative charge developed on the ring during the formation of the Meisenheimer complex.

The rate of SNAr reactions is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, and the solvent. For chloronitroaromatic compounds, the reaction is accelerated by the presence of strong nucleophiles. The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Reductive Cyclization Reactions

The presence of a nitro group ortho to a carboxylic acid derivative, such as the tert-butyl ester in the title compound, provides a scaffold for reductive cyclization reactions to form various heterocyclic systems. The reduction of the nitro group to an amino group generates a nucleophilic center that can subsequently react with the adjacent ester functionality.

A common outcome of the reductive cyclization of 2-nitrobenzoates is the formation of benzoxazinones. For instance, the synthesis of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones can be achieved from 4-nitroanthranilic acid. nih.gov This suggests that under appropriate reductive conditions, the amino group formed from the reduction of the nitro group in this compound could potentially attack the carbonyl of the tert-butyl ester, leading to the formation of a benzoxazinone (B8607429) derivative. The tert-butyl group would be eliminated as tert-butanol or isobutene.

Various reagents can be employed for the reduction of the nitro group, including metals like tin or iron in acidic media, or catalytic hydrogenation. Palladium-catalyzed reductive cyclization processes using carbon monoxide as the reducing agent have also been developed for the synthesis of indoles from nitrostyrenes and pyrroloindoles from dinitrodialkenylbenzenes. nih.gov Titanium(III) chloride is another reagent known to mediate the reductive cyclization of nitroaryl ketones to form indoles. nih.gov The choice of reducing agent and reaction conditions can influence the final product.

Reactivity of the Aromatic Chloro Substituent

The chlorine atom on the aromatic ring of this compound is a key site for various chemical transformations, including nucleophilic displacement and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

As discussed in section 3.2.2, the chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. masterorganicchemistry.comorganic-chemistry.org This allows for its replacement by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a versatile method for the synthesis of a wide range of substituted aromatic compounds. The efficiency of the displacement is highly dependent on the reaction conditions and the nature of the incoming nucleophile.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Arylation)

The chloro substituent can also participate in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly with palladium, have enabled their effective use in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.govrhhz.net

Recent developments have even demonstrated the palladium-catalyzed reductive arylation of nitroarenes with chloroarenes to form diarylamines. nih.govacs.orgnih.gov This type of transformation involves the in situ reduction of the nitro group and subsequent coupling with the chloroarene. It is plausible that this compound could undergo such reactions, where either the chloro or the nitro group acts as the coupling handle, depending on the specific catalytic system and reaction conditions. Palladium-catalyzed cross-coupling of nitroarenes has emerged as a significant area of research, involving the challenging oxidative addition of a Pd(0) catalyst into the Ar-NO2 bond. nih.govrhhz.net

Elimination Reactions on Related Tertiary Systems

In the context of this compound, strong basic conditions used for a potential nucleophilic substitution at the chloro position could also promote the elimination of the tert-butyl group. The stability of the tert-butyl ester to various reaction conditions is a critical consideration in synthetic planning. The cleavage of tert-butyl esters can also be achieved under acidic conditions or with specific reagents like zinc bromide. researchgate.netorgsyn.org

Interplay of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a complex interplay of the electronic and steric effects of the three substituents.

Nitro Group (-NO2): This is a strong electron-withdrawing group, both by induction and resonance. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, especially at the ortho and para positions. masterorganicchemistry.combyjus.com

tert-Butyl Ester (-COOC(CH3)3): This group is deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. It primarily directs incoming electrophiles to the meta position. Sterically, the bulky tert-butyl group can hinder reactions at the adjacent ortho position.

The combined effect of these substituents makes the aromatic ring of this compound highly electron-deficient and thus particularly susceptible to nucleophilic attack. The primary site for nucleophilic aromatic substitution is the carbon bearing the chlorine atom, activated by the ortho-nitro group. Electrophilic aromatic substitution on this ring would be highly disfavored due to the presence of three deactivating groups.

Electronic Effects on Electrophilic Reactivity

The electrophilic reactivity of this compound is significantly influenced by the electronic properties of its substituents: the chloro, nitro, and tert-butyl carboxylate groups. Both the nitro group and the chloro group are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. quora.comaiinmr.com The nitro group, in particular, is a strong deactivating group due to both its negative inductive (-I) and negative resonance (-R) effects, which significantly reduce the electron density of the aromatic ring. ijrti.orglearncbse.in This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. quora.comaiinmr.com

The ester group, -COOC(CH3)3, is also deactivating towards electrophilic substitution. The carbonyl group withdraws electron density from the ring via resonance, placing a partial positive charge on the ring and thus reducing its nucleophilicity. aiinmr.comyoutube.com

The combined effect of these three electron-withdrawing groups is a highly deactivated aromatic ring. In the context of electrophilic aromatic substitution, these groups direct incoming electrophiles to the meta position relative to themselves. However, the substitution pattern of this compound already has substituents at positions that would be electronically favored for further substitution, making subsequent electrophilic attack less likely.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NO₂ | -I (Strong) | -R (Strong) | Strongly Deactivating | Meta |

| -Cl | -I (Moderate) | +R (Weak) | Deactivating | Ortho, Para |

| -COOR | -I (Moderate) | -R (Moderate) | Deactivating | Meta |

Steric Hindrance Considerations

Steric hindrance plays a crucial role in the reactivity of this compound. The tert-butyl group is notably bulky and can physically obstruct the approach of reagents to nearby positions on the aromatic ring. researchgate.netwikipedia.orglibretexts.org This phenomenon, known as steric hindrance, can significantly slow down or even prevent chemical reactions at adjacent sites. researchgate.netwikipedia.org

In the case of this compound, the tert-butyl group of the ester, along with the adjacent chloro and nitro groups, creates a sterically crowded environment around the benzene ring. researchgate.networdpress.com This crowding can hinder the approach of an electrophile, thereby reducing the rate of reaction. numberanalytics.com The effect is particularly pronounced at the positions ortho to the bulky substituents. cdnsciencepub.comyoutube.com

For instance, in the nitration of other aromatic compounds, bulky substituents have been shown to direct electrophilic substitution to less hindered positions. numberanalytics.com While the electronic effects of the substituents on this compound are the primary determinants of its reactivity, steric hindrance from the tert-butyl group and the ortho-substituted chloro and nitro groups further decreases its susceptibility to electrophilic attack. ijrti.orgacs.org The "ortho effect" describes how ortho substituents can sterically force a group, like a carboxyl group, out of the plane of the benzene ring, which can alter the molecule's properties. wordpress.comwikipedia.org

| Substituent | Relative Size | Steric Hindrance |

| -CH₃ | Small | Low |

| -CH₂CH₃ | Medium | Moderate |

| -CH(CH₃)₂ | Large | High |

| -C(CH₃)₃ | Very Large | Very High |

Radical Chemistry Involving tert-Butyl Moieties

Generation and Reactivity of tert-Butyl Radicals

The tert-butyl group in tert-butyl esters can be a source of tert-butyl radicals. One common method for generating tert-butyl radicals is through the thermal or photochemical homolysis of the C-O bond in tert-butyl esters or peresters. researchgate.netresearchgate.net For example, tert-butyl peresters can undergo homolysis to produce a tert-butoxy (B1229062) radical, which can then undergo β-scission to yield a tert-butyl radical and carbon dioxide. princeton.edu Another method involves the use of radical initiators to abstract a hydrogen atom from a tert-butyl group, although this is less common for esters. The cleavage of the C-O bond in tert-butyl esters can also be facilitated by radical cations, such as tris-4-bromophenylamminium radical cation ("magic blue"), in the presence of a reducing agent like triethylsilane. acs.orgorganic-chemistry.org

Once generated, the tert-butyl radical is a relatively stable tertiary alkyl radical. Its reactivity is characterized by typical radical reactions such as hydrogen abstraction, addition to double bonds, and coupling with other radicals. The stability of the tert-butyl radical influences the reaction pathways it will preferentially follow.

Role in Nitration Mechanisms

The tert-butyl group can play a significant role in nitration reactions, particularly through a process known as ipso-nitration. cdnsciencepub.comcdnsciencepub.com Ipso-nitration is an electrophilic aromatic substitution reaction where an electrophile, in this case, a nitronium ion (NO₂⁺), displaces a substituent already present on the aromatic ring. The tert-butyl group is particularly susceptible to being replaced by a nitro group under certain nitration conditions. cdnsciencepub.comresearchgate.netarkat-usa.orgacs.org

This type of reaction is often observed in highly activated aromatic rings where the tert-butyl group's departure as a stable tert-butyl cation is facilitated. cdnsciencepub.com However, the presence of deactivating groups like the nitro and chloro groups in this compound would generally disfavor such a reaction pathway. Some studies have shown that tert-butyl nitrite (B80452) can serve as a nitrating agent, proceeding through the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation. nih.govrsc.org This suggests that radical pathways can be involved in nitration reactions involving tert-butyl moieties.

Proton Transfer Dynamics in Related Systems

Proton transfer is a fundamental process in many chemical reactions, and its dynamics can be influenced by the molecular structure and solvent environment. nih.govmasterorganicchemistry.com In systems related to this compound, such as other nitroaromatic compounds, proton transfer can occur in the excited state following photoexcitation. uci.eduresearchgate.netresearchgate.netrsc.org

Advanced Transformations and Derivatization Strategies for Synthetic Diversification

Selective Functional Group Interconversions of Nitro and Ester Groups

The nitro and tert-butyl ester groups on the aromatic ring are key handles for synthetic modification. Their interconversion into other functional groups must often be performed chemoselectively to avoid unintended reactions at other sites.

The reduction of the aromatic nitro group to an amine is a fundamental transformation. A variety of reagents can achieve this selectively in the presence of an ester and an aryl chloride. masterorganicchemistry.com Methods using easily oxidized metals in acidic media, such as iron, tin, or zinc, are effective. masterorganicchemistry.com For instance, granular tin or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are reliable choices. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel is also a standard method for converting a nitro group to an amine. masterorganicchemistry.com Another approach involves using hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which selectively reduces aromatic nitro groups at room temperature, even in the presence of halogens and esters. niscpr.res.in

Conversely, the tert-butyl ester can be selectively cleaved to yield the corresponding carboxylic acid. tert-Butyl esters are known for their stability under basic conditions but are labile to acid. arkat-usa.org This differential reactivity allows for selective hydrolysis. Mild and efficient hydrolysis of tert-butyl esters can be achieved using catalysts like molecular iodine in acetonitrile, a method that does not affect other acid-labile groups like N-Boc or chloro groups. thieme-connect.com Alternatively, refluxing in toluene (B28343) with silica (B1680970) gel provides a mild method for cleaving tert-butyl esters. researchgate.net While stable to many basic conditions, hindered esters like tert-butyl p-nitrobenzoate can be saponified using a non-aqueous system of methanolic sodium hydroxide (B78521) in dichloromethane (B109758). arkat-usa.org

The following table summarizes selective transformation conditions for the nitro and ester groups.

| Transformation | Functional Group | Reagents and Conditions | Product | Selectivity Notes |

| Reduction | Nitro | Zn or Mg powder, hydrazine glyoxylate niscpr.res.in | Amine | High selectivity in the presence of esters and halogens. niscpr.res.in |

| Reduction | Nitro | Fe, Sn, or Zn in HCl masterorganicchemistry.com | Amine | Standard method for nitro group reduction. masterorganicchemistry.com |

| Reduction | Nitro | H₂, Pd/C | Amine | Common catalytic hydrogenation method. masterorganicchemistry.com |

| Hydrolysis | tert-Butyl Ester | Molecular Iodine (catalyst), Acetonitrile thieme-connect.com | Carboxylic Acid | Mild method; compatible with acid-labile groups like N-Boc and chloro groups. thieme-connect.com |

| Hydrolysis | tert-Butyl Ester | Silica gel, Toluene, reflux researchgate.net | Carboxylic Acid | Mild cleavage conditions. researchgate.net |

| Hydrolysis | tert-Butyl Ester | 3 N NaOH (methanolic), CH₂Cl₂ arkat-usa.org | Carboxylic Acid | Effective for hindered esters. arkat-usa.org |

Derivatization for Enhanced Reactivity and Selectivity in Organic Synthesis

Further derivatization of the primary functional groups can unlock novel reaction pathways, enhancing the molecule's utility as a synthetic intermediate.

The conversion of the carboxylic acid function to a more reactive acyl chloride is a gateway to forming amide, ester, and ketone linkages. A particularly efficient strategy involves the direct conversion of the tert-butyl ester to an acyl chloride, bypassing the need to first isolate the carboxylic acid. organic-chemistry.orgacs.org This transformation can be accomplished by reacting the tert-butyl ester with thionyl chloride (SOCl₂) at room temperature. organic-chemistry.orgnih.govorganic-chemistry.org The reaction is highly selective for tert-butyl esters; other common esters such as methyl, ethyl, and benzyl (B1604629) esters are unreactive under these conditions. organic-chemistry.orgacs.orgresearchgate.net The mechanism is believed to be acid-promoted. organic-chemistry.org

Another method utilizes phosphorus trichloride (B1173362) (PCl₃) to successfully chlorinate a range of tert-butyl esters, including aromatic variants, to yield the corresponding acid chlorides under simple reaction conditions. researchgate.net

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| tert-Butyl Ester | SOCl₂, H₂O | Room Temperature, sealed vial | Acyl Chloride | ≥89% | organic-chemistry.orgacs.org |

| tert-Butyl Ester | PCl₃ | 80 °C, 3 h | Acyl Chloride | Good | researchgate.net |

Silylation is a versatile strategy for protecting functional groups or modifying their reactivity. After the selective hydrolysis of the tert-butyl ester to 3-chloro-2-nitrobenzoic acid, the resulting carboxylic acid can be converted to a silyl (B83357) ester. This silyl ester acts as a protected "carboxyl equivalent," which can be useful in subsequent synthetic steps where the acidic proton of the carboxylic acid would be problematic.

Similarly, a "hydroxyl equivalent" can be generated. This would typically involve a multi-step sequence beginning with the reduction of the nitro group to an amine, followed by diazotization to form a diazonium salt, which can then be converted to a hydroxyl group. This newly formed hydroxyl group can then be protected via silylation (e.g., using TBDMSCl) to form a silyl ether. This protected hydroxyl group is stable to a wide range of reaction conditions, allowing for selective manipulation of other parts of the molecule before its eventual deprotection.

Regioselective and Stereoselective Transformations

Regioselective and stereoselective reactions are crucial for controlling the precise three-dimensional structure of a target molecule. masterorganicchemistry.comorganicchemistrytutor.comkhanacademy.org

Regioselectivity: In the context of the tert-butyl 3-chloro-2-nitrobenzoate (B13357121) ring, any further electrophilic aromatic substitution will be directed by the existing substituents. The nitro group (-NO₂) and the ester group (-COOtBu) are both electron-withdrawing and meta-directing. The chloro group (-Cl) is deactivating but ortho-, para-directing. The combined influence of these groups deactivates the ring towards electrophilic attack but will preferentially direct incoming electrophiles to the C-4 and C-6 positions, which are meta to the powerful nitro and ester directing groups. For example, the nitration of methyl benzoate (B1203000) is regioselective, producing predominantly the 3-nitro product because this position is least deactivated. rsc.org

Stereoselectivity: While the starting aromatic compound is achiral, stereocenters can be introduced through transformations of its functional groups. For example, reduction of the nitro group to an amine furnishes 2-amino-3-chlorobenzoic acid (after ester hydrolysis). This amine can then participate in stereoselective reactions. The nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine, is a powerful C-C bond-forming reaction that can be rendered stereoselective using chiral catalysts, yielding products with vicinal diamine motifs after reduction. researchgate.net Such strategies allow for the controlled construction of chiral centers from the achiral precursor.

Integration into Cascade and Tandem Reactions

The functional groups of tert-butyl 3-chloro-2-nitrobenzoate are well-suited for integration into cascade or tandem reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency.

A potential cascade sequence could be initiated by the reduction of the nitro group. The resulting aniline (B41778) derivative could, without isolation, undergo an intramolecular cyclization if a suitable electrophilic partner is present or has been generated in situ. For example, if the ester were first converted to a side chain containing an aldehyde, a reductive amination/cyclization cascade could be envisioned.

More directly, the derivatization to the acyl chloride (section 4.2.1) could be the first step in a tandem reaction. For instance, the in-situ formation of 3-chloro-2-nitrobenzoyl chloride could be immediately followed by a Friedel-Crafts acylation with another aromatic ring, all in one pot, to construct a diaryl ketone scaffold. Radical-based cascade reactions are also a modern tool for complex synthesis; a derivative of this compound could potentially be engaged in a radical cascade triggered by an agent like tert-butyl nitrite (B80452) to build heterocyclic structures. rsc.org

Strategic Applications in Target Oriented Organic Synthesis

Building Block for Pharmaceutical Intermediates.researchgate.net

The benzimidazole (B57391) nucleus is a prominent pharmacophore found in numerous clinically significant drugs, exhibiting a wide array of biological activities. researchgate.net The synthesis of substituted benzimidazoles often relies on the condensation of an o-phenylenediamine (B120857) with a suitable reaction partner. nih.gov

Tert-butyl 3-chloro-2-nitrobenzoate (B13357121) is a key precursor for preparing substituted o-phenylenediamines, which are the direct building blocks for benzimidazoles. The synthetic utility of the title compound begins with the transformation of its core functional groups. A common pathway involves the initial amidation of the ester group followed by the reduction of the nitro group.

This sequence generates a 3-chloro-2-aminobenzamide derivative. Subsequent reduction of the nitro group to a second amine function yields the critical 2,3-diaminobenzamide (B1313129) intermediate. This intermediate can then undergo intramolecular cyclization or react with various electrophiles (like aldehydes or carboxylic acids) to form the benzimidazole ring system. nih.govsigmaaldrich.com For instance, the reduction of a related compound, 4-chloro-2-nitroaniline, yields 4-chloro-1,2-phenylenediamine, a direct precursor for benzimidazoles. chemicalbook.com This highlights the established pathway for converting the nitro-chloro-aniline core into the necessary diamine for benzimidazole synthesis.

Table 1: Key Intermediates in Benzimidazole Synthesis from Nitroaromatic Precursors

| Precursor Compound | Key Transformation | Resulting Intermediate | Application |

| tert-butyl 3-chloro-2-nitrobenzoate | Amidation & Nitro Reduction | Substituted 2,3-diaminobenzamide | Precursor to benzimidazole ring |

| 4-Chloro-2-nitroaniline | Nitro Group Reduction | 4-Chloro-1,2-phenylenediamine | Building block for benzimidazoles |

Benzimidazole derivatives are a class of heterocyclic compounds with significant therapeutic importance, known to possess a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net Their mechanism of action can involve the inhibition of crucial biological pathways, such as the formation of bacterial nucleic acids and proteins. researchgate.net

The ability to synthesize precursors like substituted 2,3-diaminobenzamides from this compound directly enables the construction of these biologically active benzimidazole scaffolds. The diversity of the final products can be achieved by varying the reaction partner in the cyclization step, leading to a library of compounds for drug discovery and development. nih.gov

Utility in Agrochemical Development

Nitroaromatic compounds are fundamental intermediates in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. rsc.org The functional groups on these molecules provide handles for creating complex structures with desired biological activities.

Research into herbicidal compounds has explored scaffolds such as N-phenyl-2-nitrobenzamides. sigmaaldrich.com The parent acid of the title compound, 3-chloro-2-nitrobenzoic acid, can be readily converted into such benzamides through coupling with various anilines. The resulting N-phenyl-3-chloro-2-nitrobenzamides are direct analogues of known herbicidal structures, suggesting a strong potential for derivatives of this compound in the development of new crop protection agents.

Role in the Synthesis of Advanced Materials and Specialty Chemicals

The applications of this compound extend beyond life sciences into the realm of materials science. Nitro compounds are often used as precursors to high-performance polymers and specialty chemicals. rsc.org

A primary application in polymer chemistry involves the reduction of the nitro group to an amine. The resulting aminobenzoic acid derivatives can serve as monomers for the synthesis of aromatic polyamides or polyimides. These classes of polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.

By converting this compound into 3-chloro-2-aminobenzoic acid (via reduction) or other diamino derivatives, it is possible to introduce this specific chlorinated monomer into a polymer chain. The presence of the chlorine atom can modify the polymer's properties, such as its solubility, flame retardancy, and dielectric constant, making it suitable for specialized applications in electronics and aerospace.

Heterocyclic Synthesis Featuring 3-Chloro-2-Nitrobenzoate Derivatives

The versatility of the 3-chloro-2-nitrobenzoate core allows for its use in the synthesis of a wide range of heterocyclic compounds beyond benzimidazoles. The key is often the generation of a 1,2-diamine precursor through the reduction of the corresponding nitroaniline derivative.

For example, o-phenylenediamines are known starting materials for the synthesis of phenazines, another class of nitrogen-containing heterocycles with interesting electronic and biological properties. nih.govrsc.org The reaction of a 1,2-diamine with a 1,2-dicarbonyl compound is a standard method for constructing the phenazine (B1670421) ring. Derivatives of this compound can thus provide access to substituted phenazines, which are explored as precursors for electrochemically active materials and as scaffolds in medicinal chemistry. nih.govrsc.orgthieme-connect.de The synthesis of complex fused systems like benzo[a]pyrano[2,3-c]phenazines also relies on o-phenylenediamine as a key starting material, further underscoring the importance of nitroaromatic precursors. thieme-connect.de

Spectroscopic and Analytical Methodologies for Characterization and Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

In ¹H NMR spectroscopy of tert-butyl 3-chloro-2-nitrobenzoate (B13357121), the protons of the tert-butyl group are chemically equivalent due to rapid rotation, resulting in a single, sharp signal. This peak, integrating to nine protons, typically appears in the upfield region of the spectrum, around 1.6 ppm, characteristic of a tert-butyl ester group. nih.govdocbrown.info The aromatic region of the spectrum is more complex, displaying signals for the three protons on the substituted benzene (B151609) ring. These protons are in different chemical environments and exhibit spin-spin coupling, leading to a pattern of multiplets. Based on related structures like 3-chloro-2-nitrobenzoic acid, these signals are expected between 7.5 and 8.0 ppm. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for tert-butyl 3-chloro-2-nitrobenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.6 | Singlet | 9H | -C(CH₃)₃ |

Note: Data is predicted based on analogous compounds. The solvent is typically CDCl₃.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The tert-butyl group shows two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The methyl carbons typically resonate around 28 ppm, while the quaternary carbon appears further downfield at approximately 82 ppm. chemicalbook.comdocbrown.info The ester carbonyl carbon is characteristically found in the 164-166 ppm region. chemicalbook.comchemicalbook.com The six carbons of the aromatic ring are all chemically non-equivalent and will produce distinct signals in the range of 125-150 ppm. The carbons directly attached to the electron-withdrawing chloro (C-3) and nitro (C-2) groups are expected to be the most deshielded within this region. rsc.orgdocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~28 | -C(C H₃)₃ |

| ~82 | -C (CH₃)₃ |

| ~125 - 150 | Ar-C |

Note: Data is predicted based on analogous compounds. The solvent is typically CDCl₃.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a specialized NMR technique used to analyze compounds containing fluorine atoms. As the chemical structure of this compound does not include any fluorine atoms, this analytical method is not applicable for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of a molecule, which in turn confirms its molecular formula. For this compound, the molecular formula is C₁₁H₁₂ClNO₄. uni.lu HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy. The calculated monoisotopic mass for this compound is 257.04547 Da. uni.lu Experimental HRMS analysis would be expected to yield a value that matches this calculated mass with an error of less than 5 ppm, thereby confirming the elemental composition.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Adduct | Predicted m/z |

|---|

Source: PubChemLite uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption peak is expected around 1710-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl (C=O) group. researchgate.net The nitro (NO₂) group will show two distinct, strong stretching bands: an asymmetric stretch typically around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester group between 1250 and 1300 cm⁻¹, C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the tert-butyl group (just below 3000 cm⁻¹), and a C-Cl stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.govnist.govdocbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| >3000 | Aromatic C-H Stretch |

| <3000 | Aliphatic C-H Stretch |

| ~1710 - 1730 | Ester C=O Stretch |

| ~1530 | Asymmetric NO₂ Stretch |

| ~1350 | Symmetric NO₂ Stretch |

| ~1250 - 1300 | Ester C-O Stretch |

Note: Values are typical ranges for the specified functional groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. huji.ac.ilelementar.com This method provides an empirical validation of the molecular formula. The analysis is performed using a CHN analyzer, which involves the combustion of the sample to convert the elements into simple gases that are then quantified. colorado.edu For this compound (C₁₁H₁₂ClNO₄), the theoretical elemental composition can be calculated from its molecular weight (257.67 g/mol ). nist.govnist.gov The experimental results must align closely with these theoretical values, typically within a ±0.4% margin, to verify the compound's purity and composition.

Table 5: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 51.28% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.70% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.76% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.44% |

| Oxygen | O | 15.999 | 4 | 63.996 | 24.84% |

| Total | | | | 257.673 | 100.00% |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the synthesis and analysis of this compound, ensuring the isolation of a high-purity compound and enabling real-time monitoring of its formation or conversion.

Flash Column Chromatography for Purification

Flash column chromatography is a primary technique for the purification of this compound on a preparative scale following its synthesis. This rapid form of preparative liquid chromatography utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the target compound from impurities and unreacted starting materials.

The choice of eluent is critical for achieving effective separation. For compounds with moderate polarity like this compound, a common approach involves using a solvent system composed of a non-polar solvent such as hexanes and a more polar solvent like ethyl acetate (B1210297). biorxiv.orgrsc.orggoogle.com The purification process typically starts with a lower polarity mobile phase, and the polarity is gradually increased (a solvent gradient) to elute the desired compound. For instance, a gradient of 0-30% ethyl acetate in hexanes is a common strategy for purifying aromatic esters. biorxiv.org The separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography, to identify those containing the pure product.

Table 1: Representative Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and increasing to 40%) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Typical Loading | The crude product is often adsorbed onto a small amount of silica gel before being loaded onto the column. |

This technique is highly effective for removing both more polar and less polar impurities, yielding this compound with high purity suitable for subsequent synthetic steps or analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound and to quantify its presence in a mixture. google.com Reversed-phase HPLC is the most common mode used for this type of analysis.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a sample. The nitroaromatic and ester functional groups in this compound allow for sensitive detection using an ultraviolet (UV) detector.

Method development for HPLC analysis involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurity peaks. This validated method can then be used for routine quality control to confirm the purity of synthesized batches.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A) Water with 0.1% Trifluoroacetic Acid (TFA) B) Acetonitrile with 0.1% TFA |

| Elution Mode | Gradient elution (e.g., 50% B to 100% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength such as 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique for monitoring the progress of chemical reactions that produce or consume this compound. doi.org By periodically sampling the reaction mixture and analyzing it by TLC, chemists can observe the disappearance of starting materials and the appearance of the product. semanticscholar.orgthieme-connect.de

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of hexanes and ethyl acetate. The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases.

The position of the spots is visualized, commonly under UV light due to the UV-active nature of the aromatic ring. rsc.org The progress of the reaction is determined by comparing the spot corresponding to the starting material with the newly appearing spot of the product. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. A reaction is considered complete when the spot for the limiting reactant is no longer visible.

Table 3: Example of TLC for Reaction Monitoring

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |

| Mobile Phase | 30% Ethyl Acetate in Hexanes |

| Visualization | UV light (254 nm) |

| Application | Monitoring the esterification of 3-chloro-2-nitrobenzoic acid with tert-butanol (B103910). |

| Observation | The spot for 3-chloro-2-nitrobenzoic acid (more polar, lower Rƒ) diminishes over time, while the spot for this compound (less polar, higher Rƒ) intensifies. |

Computational and Theoretical Approaches to Understand Reactivity and Mechanism

Quantum Chemical Calculations for Reaction Mechanism Elucidation

To understand how tert-butyl 3-chloro-2-nitrobenzoate (B13357121) participates in chemical reactions, quantum chemical calculations would be essential. These calculations could map out the entire reaction pathway, identifying key intermediates and the energy required to overcome reaction barriers.

Transition State Analysis

A critical aspect of understanding a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. For any proposed reaction involving tert-butyl 3-chloro-2-nitrobenzoate, computational methods would be used to locate the geometry of the transition state. Frequency calculations would then be performed to confirm it is a true transition state, characterized by a single imaginary frequency. The properties of this transition state would provide insight into the electronic and steric factors controlling the reaction.

Energy Profile Determination

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile would reveal whether a reaction is thermodynamically favorable (exothermic or endothermic) and what the kinetic barriers are. For this compound, this would be invaluable for predicting its stability and reactivity under various conditions.

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are crucial for its chemical behavior.

The presence of the bulky tert-butyl group and its rotational freedom, along with the rotation of the nitro and chloro groups around the benzene (B151609) ring, suggests that this compound could exist in multiple conformations. Molecular modeling techniques, such as potential energy surface scans, would be employed to identify the most stable conformers. These studies would calculate the relative energies of different spatial arrangements to determine the predominant structures at equilibrium.

Simulations could also predict how molecules of this compound interact with each other or with solvent molecules, providing insights into its physical properties like solubility and crystal packing.

Prediction of Chemical Properties Relevant to Reactivity

Computational models can predict a variety of chemical properties that are directly related to reactivity. For this compound, these would include:

Electron Distribution and Electrostatic Potential: Mapping the electron density would identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it will react with other reagents.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra). While not directly a measure of reactivity, this is crucial for characterizing the compound and confirming its structure in experimental settings.

Structure-Reactivity Relationship Studies

While the framework for a comprehensive computational study of this compound is well-established within the field of theoretical chemistry, the specific data required to populate such an analysis is not currently found in published literature. Future research may yet provide the necessary experimental and computational details to fully elucidate the complex chemical nature of this compound.

Q & A

Q. What are common synthetic routes for tert-butyl 3-chloro-2-nitrobenzoate, and how are reaction conditions optimized?

Methodological Answer:

- Step 1: Start with 3-chloro-2-nitrobenzoic acid. Protect the carboxylic acid group using a tert-butyl esterification reagent (e.g., Boc anhydride or tert-butanol with a coupling agent like DCC).

- Step 2: Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 40–80°C) and solvent polarity (e.g., DCM or THF) to balance reactivity and steric hindrance from the tert-butyl group.

- Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials and byproducts .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR Analysis: Use H and C NMR to confirm substitution patterns. The tert-butyl group shows a singlet at ~1.4 ppm (H) and ~28 ppm (C). The nitro group deshields adjacent protons, shifting aromatic signals downfield .

- IR Spectroscopy: Identify ester carbonyl (~1720 cm) and nitro group (~1520, 1350 cm) stretches.

- Mass Spectrometry: Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of tert-butyl group as isobutene) .

Q. What purification strategies are effective for this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences. Slow cooling minimizes co-crystallization of impurities.

- Chromatography: Employ reverse-phase HPLC for polar byproducts. For non-polar impurities, normal-phase silica gel with hexane/EtOAc is preferred.

- Crystallographic Validation: Single-crystal X-ray diffraction (using SHELX programs) ensures structural integrity .

Advanced Research Questions

Q. How can computational chemistry resolve axial vs. equatorial conformations of the tert-butyl group?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA with solvent models (e.g., PCM for DCM). Compare energy differences between axial and equatorial tert-butyl conformers.

- Dynamic NMR: Perform variable-temperature H NMR (e.g., 200–300 K) to observe coalescence of signals, indicating conformational exchange.

- Contradiction Note: Gas-phase DFT may favor the axial conformer, while explicit solvent models predict equatorial dominance due to solvation effects .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

- Case Study: If X-ray data shows an axial tert-butyl group but NMR suggests equatorial dominance:

Q. What strategies optimize nitro group reactivity in this compound for downstream functionalization?

Methodological Answer:

- Reduction: Catalytic hydrogenation (Pd/C, H) or NaBH/CuCl to convert nitro to amine. Monitor selectivity to avoid over-reduction.

- Nucleophilic Aromatic Substitution: Use the nitro group as a directing moiety. React with amines or thiols under basic conditions (KCO, DMF).

- Photocatalysis: Explore visible-light-mediated C–N coupling reactions with tert-butyl esters as stable directing groups .

Q. How can crystallographers address challenges in refining this compound structures?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve disordered tert-butyl groups.

- Refinement in SHELXL: Apply restraints (DFIX, SIMU) for C–C bonds and thermal parameters. For twinned crystals, use TWIN/BASF commands.

- Validation Tools: Check R, completeness, and ADPs with PLATON or Olex2 .

Safety and Best Practices

- Storage: Keep at –20°C in airtight, amber vials to prevent ester hydrolysis.

- Handling: Use explosion-proof equipment in areas with nitro-containing compounds. Avoid metal catalysts near tert-butyl esters to prevent unintended decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.